molecular formula C12H18FN B1374483 [1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine CAS No. 1184761-22-5

[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine

Cat. No. B1374483
M. Wt: 195.28 g/mol
InChI Key: DEWJBBAPGXIXNI-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-3-methylbutan-2-ylamine” is a chemical compound with the CAS Number: 1184761-22-5 . It has a molecular weight of 195.28 . It is usually in a liquid form .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.28 . It is usually in a liquid form .

Scientific Research Applications

Sigma Receptor Ligands

A study by Mamolo et al. (2008) focused on the development of new sigma ligands, including N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines. These compounds displayed significant binding affinity for sigma2 over sigma1 receptors. Specifically, a butylene derivative with 2,4-dimethyl substitution on the phenyl ring showed the greatest sigma2 affinity and selectivity. This suggests the butylene chain's importance in the interaction with sigma2 binding sites (Mamolo et al., 2008).

Fluorogenic Reagent for Primary Amines

Chen and Novotny (1997) developed a fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for analyzing primary amines. This reagent has applications in high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and Matrix-Assisted Laser Desorption/Ionization (MALDI/MS). It's useful for labeling and analyzing peptides and aminated carbohydrates (Chen & Novotny, 1997).

Anion Exchange Polymer Electrolytes

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction. This methodology provides precise control of cation functionality and allows direct connection of guanidinium into stable phenyl rings, which is significant for the development of advanced polymer materials (Kim et al., 2011).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. This synthesis involved a stereoselective alkylation process, highlighting the importance of such compounds in pharmaceutical synthesis (Fleck et al., 2003).

properties

IUPAC Name

1-(4-fluorophenyl)-N,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(2)12(14-3)8-10-4-6-11(13)7-5-10/h4-7,9,12,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWJBBAPGXIXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine

CAS RN

1184761-22-5
Record name [1-(4-fluorophenyl)-3-methylbutan-2-yl](methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine
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[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine
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[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine
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[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine
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[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine
Reactant of Route 6
[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine

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